molecular formula C21H15FN2O2S B2653419 1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326865-96-6

1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2653419
CAS No.: 1326865-96-6
M. Wt: 378.42
InChI Key: SOXPIIDQHOJQBM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine-dione core. Key structural features include:

  • Position 3: A 2-fluorophenyl substituent, providing electron-withdrawing effects and influencing solubility.

The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and bioavailability compared to non-fluorinated analogs. The ethenyl group in the benzyl moiety may facilitate polymerization or covalent binding in targeted drug delivery systems.

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c1-2-14-7-9-15(10-8-14)13-23-18-11-12-27-19(18)20(25)24(21(23)26)17-6-4-3-5-16(17)22/h2-12,18-19H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPLBAVUFVNFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related pyrimidine and thienopyrimidine derivatives is summarized below:

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight Melting Point (°C) Key Properties/Bioactivity Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 1: 4-ethenylphenylmethyl; 3: 2-fluorophenyl ~400-450* N/A Hypothesized anticancer/antiviral
1-(4-Fluorobenzyl)-3-(chlorophenyl-oxadiazolemethyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 1: Chlorophenyl-oxadiazolemethyl; 3: 4-fluorobenzyl ~450-500* N/A Enhanced receptor affinity; kinase inhibition
4-(2,6-Dichlorophenyl)-6-phenylpyrimidin-2(1H)-one Pyrimidin-2(1H)-one 4: 2,6-dichlorophenyl; 6: phenyl 319.19 116–118 Antifungal, moderate antioxidant
1-(4-Chlorophenyl)-4,4,6-trimethyl-dihydropyrimidine-2-thione Dihydropyrimidine-2-thione 1: 4-chlorophenyl; 4,4,6: methyl 319.19 N/A Antibacterial, calcium channel modulation
1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione Unsubstituted ~196.2* N/A Base structure for functionalization

Notes:

  • *Estimated based on molecular formula.
  • Fluorine and chlorine substituents increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Thione derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to diones.

Physicochemical Properties

  • Melting Points : Higher melting points in dichlorophenyl derivatives () suggest stronger intermolecular forces (e.g., halogen bonding).

Biological Activity

The compound 1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thienopyrimidine family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H16FN2O2S\text{C}_{19}\text{H}_{16}\text{F}\text{N}_2\text{O}_2\text{S}

This compound features a thienopyrimidine core with substituents that impact its biological activity.

Antitumor Activity

Thienopyrimidine derivatives have been extensively studied for their antitumor properties . Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Antiviral Activity

Recent studies have highlighted the potential of thienopyrimidine derivatives as antiviral agents , particularly against viruses such as HIV and HSV. The compound's ability to interfere with viral replication processes makes it a candidate for further investigation in antiviral drug development.

  • Case Study : A study demonstrated that related thienopyrimidines could effectively inhibit HIV-1 reverse transcriptase activity, suggesting a similar potential for the compound .

Anticonvulsant and CNS Activity

Thienopyrimidines have also been reported to possess anticonvulsant and central nervous system (CNS) depressant activities . The compound may modulate neurotransmitter systems or ion channels involved in seizure activity.

  • Research Findings : In animal models, certain thienopyrimidine derivatives showed a reduction in seizure frequency and severity when tested against chemically induced seizures .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityModerate
MetabolismHepatic
Half-life6–8 hours
ExcretionRenal

These pharmacokinetic properties suggest that the compound could be suitable for oral administration with a reasonable dosing schedule.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-thieno[3,2-d]pyrimidine-2,4-dione, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Construct the thieno[3,2-d]pyrimidine core via cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., using acetonitrile or ethanol as solvents) .
  • Step 2 : Introduce substituents via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, the 4-ethenylphenylmethyl group may be added using a benzyl halide derivative, while the 2-fluorophenyl group is incorporated via Suzuki-Miyaura coupling .
  • Critical Conditions :
  • Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .
  • Temperature control : Reactions often require precise thermal management (e.g., 80–120°C for coupling steps) to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity for substitution steps .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR identifies aromatic protons from fluorophenyl (δ 7.1–7.5 ppm) and ethenylphenyl groups (δ 5.2–5.8 ppm for vinyl protons) .
  • ¹³C NMR confirms carbonyl signals (C=O at ~165–170 ppm) and quaternary carbons in the fused ring system .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 391.402 for analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What initial biological screening assays are recommended to evaluate this compound’s therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays to determine EC₅₀ .
  • Physicochemical Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to prioritize lead candidates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thieno[3,2-d]pyrimidine derivatives with varying substituents?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent changes (e.g., replacing fluorine with chlorine or methoxy groups) and compare bioactivity .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., fluorophenyl groups enhancing target affinity in kinase inhibitors) .

Q. What strategies optimize the diastereoselectivity in synthesizing the thieno[3,2-d]pyrimidine core to minimize by-products?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to control stereochemistry during cyclization .
  • Solvent Engineering : Use chiral solvents (e.g., (R)- or (S)-limonene) to induce preferential crystallization of the desired diastereomer .
  • Kinetic Control : Monitor reaction progress via TLC and quench reactions at optimal conversion points to avoid epimerization .

Q. How do electronic effects of substituents like fluorine and ethenyl influence the compound’s reactivity and target binding?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) quantify electron-withdrawing effects of fluorine, which polarize the pyrimidine ring and enhance hydrogen bonding with target proteins .
  • Comparative Bioassays : Test fluorinated vs. non-fluorinated analogs to demonstrate fluorine’s role in improving metabolic stability and membrane permeability .
  • Ethenyl Group Impact : The ethenylphenyl moiety’s π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites) can be validated via X-ray crystallography of protein-ligand complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields of thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate reactions using identical reagents (e.g., same batch of palladium catalyst) and strictly controlled conditions (temperature, atmosphere) .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated by-products in cross-coupling steps) and adjust purification protocols (e.g., column chromatography gradients) .
  • Statistical Design : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent ratio) affecting yield .

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